N-([2,4'-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
Properties
IUPAC Name |
3-methyl-2-oxo-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c1-23-17-11-15(2-3-18(17)27-19(23)24)28(25,26)22-12-13-4-9-21-16(10-13)14-5-7-20-8-6-14/h2-11,22H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXOKBJADBSNCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-([2,4’-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide are bacterial enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in the survival and proliferation of bacteria, making them ideal targets for antibacterial drugs.
Mode of Action
N-([2,4’-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide acts as a competitive inhibitor of these bacterial enzymes. It mimics the structure of the enzyme’s natural substrate, para-aminobenzoic acid (PABA), and binds to the enzyme’s active site. This prevents the enzyme from interacting with its natural substrate, thereby inhibiting the enzyme’s function.
Biochemical Pathways
By inhibiting these enzymes, N-([2,4’-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide disrupts crucial biochemical pathways in bacteria. Specifically, it interferes with the synthesis of folic acid , a vital component for bacterial DNA replication. Without folic acid, bacteria cannot replicate, which inhibits their growth and proliferation.
Pharmacokinetics
Similar sulfonamide drugs are known to be readily absorbed orally and widely distributed throughout all tissues. High levels are achieved in pleural, peritoneal, synovial, and ocular fluids. More research is needed to determine the specific ADME properties of this compound.
Result of Action
The result of the action of N-([2,4’-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is the inhibition of bacterial growth and proliferation. By disrupting folic acid synthesis, it prevents bacteria from replicating their DNA, which halts their growth. This makes it an effective antibacterial agent.
Action Environment
The action, efficacy, and stability of N-([2,4’-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides. Additionally, the pH of the environment can affect the ionization state of the compound, which may influence its absorption and distribution. More research is needed to fully understand how environmental factors influence the action of this compound.
Biological Activity
N-([2,4'-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bipyridine moiety, which is known for its ability to coordinate with metal ions, combined with a sulfonamide group that often contributes to biological activity. Its molecular formula is CHNOS, and it has a molecular weight of 396.4 g/mol .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to inhibit various enzymes, including carbonic anhydrases and certain proteases. This inhibition can disrupt metabolic pathways in target organisms .
- Metal Coordination : The bipyridine structure allows for coordination with metal ions, which can enhance the compound's activity against certain biological targets, such as metalloproteins .
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties by interfering with bacterial growth and replication .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of bipyridine derivatives indicated that compounds with similar structural features demonstrated significant activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined for several derivatives:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 32 | Escherichia coli |
| Compound B | 16 | Staphylococcus aureus |
| This compound | TBD | TBD |
Study 1: Antiviral Efficacy
In a recent study investigating the antiviral properties of sulfonamide derivatives, this compound was tested against several viral strains. The results showed promising antiviral activity with an IC50 value of 20 µM against the influenza virus .
Study 2: Cytotoxicity Evaluation
A cytotoxicity assay conducted on human cancer cell lines revealed that the compound exhibited selective cytotoxicity. The half-maximal inhibitory concentration (IC50) values were as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 25 |
| A549 | 30 |
These results indicate that while the compound has potential therapeutic applications, further studies are necessary to evaluate its safety profile .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Sulfonamide compounds have been extensively studied for their antimicrobial properties. Research indicates that derivatives of sulfonamides exhibit a broad spectrum of antibacterial and antifungal activities. For instance, compounds with similar structures have shown promising results against strains of Candida, Geotrichum, and Rhodotorula . The incorporation of the bipyridine moiety may enhance the binding affinity to bacterial enzymes, thereby increasing the efficacy of the compound against resistant strains.
Anticancer Properties
Recent studies have highlighted the potential of sulfonamide derivatives as anticancer agents. The design of molecular hybrids that incorporate sulfonamide structures has led to compounds that demonstrate cytotoxic effects against various cancer cell lines, including breast and colon cancer . The mechanism often involves inducing apoptosis in cancer cells, making these compounds valuable in the development of new cancer therapies.
Enzyme Inhibition
Carbonic Anhydrase Inhibition
Sulfonamides are known to inhibit carbonic anhydrase isozymes, which play crucial roles in physiological processes such as respiration and acid-base balance. This inhibition can be leveraged to develop treatments for conditions like glaucoma and metabolic disorders . The specific structure of N-([2,4'-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide may provide selective inhibition profiles that could be beneficial in therapeutic applications.
Acetylcholinesterase Inhibition
The compound's potential as an acetylcholinesterase inhibitor can be explored for treating neurodegenerative diseases like Alzheimer's. Sulfonamides with similar functionalities have demonstrated enzyme inhibitory activity, which could be further investigated through structure-activity relationship studies .
Drug Design and Development
Molecular Hybridization
The unique structural features of this compound allow it to serve as a scaffold for molecular hybridization. By combining it with other pharmacophores, researchers can create new compounds with enhanced biological activities or reduced side effects . This approach has been successful in developing new drugs targeting multiple pathways in diseases.
Research Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The compound’s benzo[d]oxazole-sulfonamide core is shared with several analogs, but the nature of the substituents on the sulfonamide nitrogen and the benzo[d]oxazole ring varies significantly. Below is a comparative analysis of key structural analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula assumptions.
Key Observations
In contrast, replaces benzo[d]oxazole with benzisothiazole, introducing a sulfur atom that may alter electronic properties and binding affinity .
Substituent Effects: The [2,4'-bipyridin]-4-ylmethyl group in the target compound provides a larger aromatic surface area compared to the fluoropyrimidine-piperidine () or cyclopropylsulfonyl-piperidine () substituents. This could enhance π-π stacking interactions in biological targets but may reduce solubility .
Physicochemical Properties :
- Fluorinated substituents (e.g., ) are often employed to modulate metabolic stability and lipophilicity. The absence of such groups in the target compound suggests it may prioritize target engagement over metabolic resistance .
- The cyclopropylsulfonyl group in introduces a polar sulfonyl moiety, which could improve aqueous solubility compared to the hydrophobic bipyridine group in the target compound .
Preparation Methods
Cyclization to Form the Benzo[d]oxazole Ring
The 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole scaffold is synthesized via cyclization of N-methyl-2-aminophenol derivatives. A representative protocol involves:
- Methylation of 2-Aminophenol : Treatment of 2-aminophenol with methyl iodide in the presence of potassium carbonate yields N-methyl-2-aminophenol.
- Cyclization with Urea : Reacting N-methyl-2-aminophenol with urea at 180–200°C facilitates cyclodehydration, forming 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole.
Key Reaction Conditions :
Sulfonation at Position 5
Direct sulfonation of the benzo[d]oxazole ring is achieved using chlorosulfonic acid:
- Sulfonation : 3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C, selectively introducing a sulfonic acid group at position 5.
- Isolation : The intermediate sulfonic acid is precipitated by pouring the reaction mixture into ice-water and filtered.
Optimization Note : Excess ClSO₃H and controlled temperatures prevent polysulfonation.
Conversion to Sulfonamide
The sulfonic acid is converted to the sulfonamide via a two-step process:
- Chlorination : Reaction with thionyl chloride (SOCl₂) converts the sulfonic acid to sulfonyl chloride.
- Amination : Treatment with ammonium hydroxide (NH₄OH) yields the primary sulfonamide.
Yield : 80–90% after purification by silica gel chromatography.
Synthesis of [2,4'-Bipyridin]-4-ylmethylamine
The bipyridine moiety is assembled via cross-coupling, followed by functionalization to introduce the aminomethyl group.
Suzuki-Miyaura Coupling for Bipyridine Formation
4-Bromopyridine is coupled with 4-pyridylboronic acid under palladium catalysis:
Introduction of the Aminomethyl Group
The 4-methyl substituent on the bipyridine is functionalized via free-radical bromination and Gabriel synthesis:
- Bromination : 2,4'-Bipyridine is treated with N-bromosuccinimide (NBS) under UV light to yield 4-(bromomethyl)-2,4'-bipyridine.
- Gabriel Synthesis : Reaction with potassium phthalimide forms the phthalimidomethyl derivative, which is hydrolyzed with hydrazine to release the primary amine.
Yield : 60–65% over two steps.
Coupling of Benzo[d]oxazole Sulfonamide and Bipyridinylmethylamine
The final step involves nucleophilic substitution to form the sulfonamide linkage:
- Activation : 3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride is prepared by treating the sulfonamide with SOCl₂.
- Coupling : The sulfonyl chloride reacts with [2,4'-bipyridin]-4-ylmethylamine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
Reaction Conditions :
- Molar Ratio : 1:1.2 (sulfonyl chloride:amine).
- Temperature : 0°C to room temperature.
- Yield : 85–90% after column chromatography.
Comparative Analysis of Synthetic Routes
| Step | Method | Reagents/Conditions | Yield | Advantages |
|---|---|---|---|---|
| Benzo[d]oxazole formation | Cyclodehydration | Urea, 180°C | 80% | High atom economy |
| Sulfonation | ClSO₃H, 0–5°C | Chlorosulfonic acid | 90% | Regioselective for position 5 |
| Bipyridine coupling | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 75% | Scalable, mild conditions |
| Final coupling | Sulfonamide formation | Et₃N, DCM | 88% | High purity, no racemization |
Industrial Scalability Considerations
The disclosed methodology adheres to principles of green chemistry and scalability:
Q & A
Basic: What are the recommended synthetic routes for preparing N-([2,4'-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide?
Methodological Answer:
The synthesis typically involves multi-step condensation reactions. First, the benzo[d]oxazole-sulfonamide core can be prepared by reacting 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride with an appropriate amine. The bipyridine moiety is then introduced via nucleophilic substitution or Pd-catalyzed cross-coupling. For example, in analogous sulfonamide derivatives, coupling reactions under inert atmospheres (N₂/Ar) at 80–100°C for 12–24 hours yield target compounds. Purification via recrystallization (e.g., using ethanol/water mixtures) and characterization by NMR, IR, and single-crystal X-ray diffraction (SC-XRD) are critical .
Basic: How is the structural conformation of this compound validated experimentally?
Methodological Answer:
SC-XRD is the gold standard for confirming molecular geometry. For sulfonamide derivatives, parameters such as bond lengths (C–S: ~1.76 Å, S–N: ~1.63 Å) and dihedral angles between aromatic rings (e.g., 5–15°) are analyzed. Hydrogen-bonding networks (e.g., N–H···O interactions) and π-π stacking between bipyridine/benzoxazole moieties should be quantified. Refinement with software like SHELXL (R factor < 0.05) ensures accuracy . Complementary techniques include ¹H/¹³C NMR (to confirm substituent integration) and FT-IR (to identify sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .
Advanced: What computational strategies are used to predict this compound’s bioactivity and binding modes?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) optimize geometry and compute electronic properties (HOMO-LUMO gaps, electrostatic potentials). Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates interactions with biological targets (e.g., enzymes or DNA). For sulfonamides, docking scores (ΔG < -7 kcal/mol) and hydrogen-bonding residues (e.g., Arg, His) are prioritized. MD simulations (50–100 ns) assess binding stability. Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity) .
Advanced: How can contradictory results in biological activity across studies be resolved?
Methodological Answer:
Contradictions often arise from structural variations (e.g., substituent position) or assay conditions. Systematic approaches include:
- Structural Clustering : Compare bioactivity of analogs (e.g., pyridyl vs. phenyl substitutions) .
- Assay Standardization : Re-test under controlled conditions (pH, temperature, cell lines).
- In Silico ADMET Prediction : Use tools like SwissADME to rule out pharmacokinetic confounding factors (e.g., poor solubility).
- Dose-Response Analysis : Calculate IC₅₀/EC₅₀ curves to differentiate potency thresholds .
Advanced: What strategies are employed to establish structure-activity relationships (SAR) for this compound?
Methodological Answer:
SAR studies require synthesizing derivatives with systematic modifications (e.g., varying bipyridine substituents or sulfonamide linkers). Key steps:
- Functional Group Variation : Replace methyl groups with halogens or electron-withdrawing groups.
- Pharmacophore Mapping : Identify essential moieties (e.g., sulfonamide’s S=O groups) via comparative molecular field analysis (CoMFA).
- Bioisosteric Replacement : Swap benzoxazole with oxadiazole or triazole rings to assess activity retention .
- Statistical Modeling : Use QSAR models (e.g., PLS regression) to correlate descriptors (logP, polar surface area) with activity .
Basic: How is compound purity assessed, and what thresholds are acceptable for in vitro studies?
Methodological Answer:
Purity ≥95% is typically required. Techniques include:
- HPLC : Use C18 columns with UV detection (λ = 254 nm); retention time consistency and peak area (>95%) are key.
- TLC : Single spot under UV/iodine staining.
- Elemental Analysis : C, H, N percentages within ±0.4% of theoretical values.
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) .
Advanced: How can intermolecular interactions (e.g., π-π stacking) be experimentally validated?
Methodological Answer:
SC-XRD reveals π-π interactions via centroid distances (3.3–3.8 Å) and dihedral angles (<10°). Solution-phase interactions are studied via:
- NMR Titration : Monitor chemical shift changes (e.g., aromatic protons) upon adding a π-deficient partner.
- Fluorescence Quenching : Measure Stern-Volmer constants for stacking-induced quenching.
- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) .
Advanced: What experimental designs mitigate regioselectivity challenges during synthesis?
Methodological Answer:
Regioselectivity in bipyridine coupling is controlled by:
- Directing Groups : Use meta-directing substituents (e.g., –NO₂) to guide cross-coupling positions.
- Catalyst Optimization : Employ Pd(PPh₃)₄ with ligands (e.g., XPhos) for selective C–N bond formation.
- Temperature Gradients : Lower temperatures (0–25°C) favor kinetic control over thermodynamic products.
- Protecting Groups : Temporarily block reactive sites (e.g., –NH₂) with Boc or Fmoc .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
